![molecular formula C54H88O23 B591338 [6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate CAS No. 226572-11-8](/img/structure/B591338.png)

[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

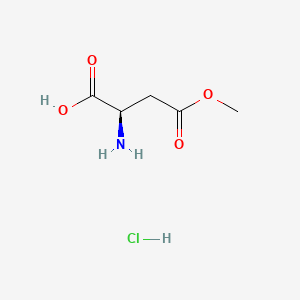

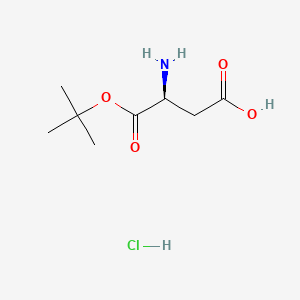

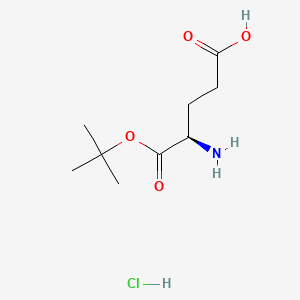

[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate is a useful research compound. Its molecular formula is C54H88O23 and its molecular weight is 1105.275. The purity is usually 95%.

BenchChem offers high-quality [6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Computational Study on Blood Glucose Level Regulation

A study conducted by Muthusamy and Krishnasamy (2016) in the Journal of Biomolecular Structure and Dynamics focused on the computational analysis of a compound structurally similar to the one . The research highlighted its potential in managing diabetes by targeting key enzymes such as dipeptidyl peptidase-IV and glucokinase. Through molecular docking and dynamics simulation, the study revealed the compound's ability to bind effectively to these enzymes, suggesting a promising role in blood glucose regulation (Muthusamy & Krishnasamy, 2016).

Solubility Studies

Another avenue of research explored the solubility of related saccharides in ethanol-water solutions, as conducted by Gong et al. (2012) in the Journal of Chemical & Engineering Data. This study provided insights into the solubility behaviors of compounds with structural similarities, offering valuable information for their potential application in pharmaceutical solutions and drug delivery systems (Gong et al., 2012).

Degradation Study

Del Grosso Erika, A. Silvio, and Grosa Giorgio (2012) investigated the forced degradation of thiocolchicoside, a compound sharing structural motifs with the query compound. Their research in the Journal of Pharmaceutical and Biomedical Analysis identified several degradation products under various conditions, contributing to the understanding of the compound's stability and potential transformation products in pharmaceutical preparations (Del Grosso Erika et al., 2012).

Anti-inflammatory Activities

Research by Lan et al. (2021) in Natural Product Research discovered two novel amide alkaloids with anti-inflammatory activities from Portulaca oleracea L. Their structural analysis and biological testing suggest that compounds with similar complex saccharide and alkaloid structures may possess significant anti-inflammatory properties, providing a basis for further pharmacological exploration (Lan et al., 2021).

Mécanisme D'action

Target of Action

Cirenshenoside S is a triterpenoid saponin . They can interact with cell membranes, affecting their permeability and function .

Mode of Action

Triterpenoid saponins, including cirenshenoside s, are known to exert their effects through their interaction with cell membranes . They can form complexes with cholesterol in the cell membrane, disrupting membrane structure and function . This can lead to changes in cell signaling and other cellular processes .

Biochemical Pathways

Triterpenoid saponins are known to affect a variety of biochemical pathways due to their interaction with cell membranes . They can influence signal transduction pathways, ion transport, and other cellular processes .

Pharmacokinetics

A study on the simultaneous determination of triterpenoidal saponins, including cirenshenoside s, in rat urine suggests that it can be absorbed and excreted in urine

Result of Action

Triterpenoid saponins are known to have a variety of biological effects, including anti-inflammatory, anti-oxidant, and anti-tumor activities . These effects are likely the result of their interaction with cell membranes and their influence on various cellular processes .

Action Environment

The action of Cirenshenoside S can be influenced by various environmental factors. For instance, the pH and composition of the gastrointestinal tract can affect the absorption and bioavailability of triterpenoid saponins . Furthermore, factors such as temperature and light can affect the stability of these compounds . Therefore, these factors should be considered when studying the pharmacological effects of Cirenshenoside S.

Propriétés

IUPAC Name |

[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H88O23/c1-22(2)24-10-15-54(49(69)77-48-42(67)38(63)35(60)28(74-48)20-70-45-43(68)39(64)44(27(19-56)73-45)76-46-40(65)36(61)33(58)23(3)71-46)17-16-52(6)25(32(24)54)8-9-30-50(4)13-12-31(51(5,21-57)29(50)11-14-53(30,52)7)75-47-41(66)37(62)34(59)26(18-55)72-47/h23-48,55-68H,1,8-21H2,2-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAJIUZSFTKLJCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(C4C6CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(C(O9)CO)O)O)O)C)C(=C)C)O)O)O)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H88O23 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1105.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the chemical structure of Cirenshenoside S and where has it been found in nature?

A1: Cirenshenoside S, also known as [6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate, is a triterpenoid saponin. It was first discovered in the leaves of Oplopanax elatus Nakai []. It has also been identified as a constituent of Pulsatilla cernua (Thunb.) Bercht. et Opiz. [].

Q2: Are there analytical methods available to identify and quantify Cirenshenoside S in plant material?

A2: Yes, High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) has been successfully employed to both qualitatively and quantitatively analyze Cirenshenoside S in Pulsatilla cernua []. This method provides the specificity and sensitivity needed to accurately determine the concentration of this compound within complex plant matrices.

Q3: What are the potential applications of HPLC-ESI-MS/MS in studying Cirenshenoside S and related compounds?

A3: HPLC-ESI-MS/MS is a powerful tool that can be used for various research purposes related to Cirenshenoside S and similar compounds:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.